2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

Systematic IUPAC Nomenclature and Structural Formula

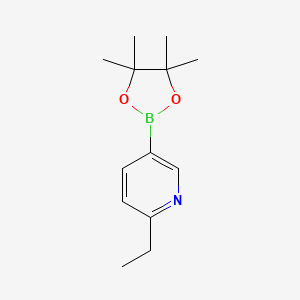

The systematic IUPAC name for this compound is 2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , which precisely describes its molecular architecture. The structure consists of a pyridine ring substituted at the 2-position with an ethyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

The structural formula is represented in multiple notation systems:

- SMILES :

CC1(C)OB(OC1(C)C)C=2C=CC(CC)=NC2 - InChI :

InChI=1S/C13H20BNO2/c1-6-11-8-7-10(9-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3

The pyridine ring’s planar geometry and the boronate ester’s tetrahedral boron center create a hybrid aromatic-organoboron system, which is critical for its reactivity in cross-coupling reactions.

Alternative Synonyms and Registry Identifiers (CAS, PubChem, InChI Key)

This compound is recognized by numerous synonyms and registry identifiers across chemical databases:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 741709-61-5 |

| PubChem CID | 45786490 |

| InChI Key | KAKCLWUKLSECEM-UHFFFAOYSA-N |

| European Community (EC) Number | 180-885-9 |

| DSSTox Substance ID | DTXSID30671363 |

Common synonyms include:

- 6-Ethylpyridine-3-boronic acid pinacol ester

- 2-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- MFCD09952040

These identifiers facilitate unambiguous referencing in chemical literature and databases.

Molecular Weight and Elemental Composition Analysis

The molecular formula C₁₃H₂₀BNO₂ corresponds to a molecular weight of 233.11–233.12 g/mol , as calculated from isotopic distributions and experimental measurements.

The elemental composition by mass percent is as follows:

| Element | Percentage Composition |

|---|---|

| Carbon (C) | 66.98% |

| Hydrogen (H) | 8.65% |

| Boron (B) | 4.64% |

| Nitrogen (N) | 6.01% |

| Oxygen (O) | 13.73% |

This composition aligns with the stoichiometry derived from the molecular formula and is consistent with high-resolution mass spectrometry data. The boron content, in particular, underscores its role in Suzuki-Miyaura coupling reactions, where the sp²-hybridized boron atom participates in transmetalation steps.

The compound’s identity is further validated by its 13C NMR and 11B NMR spectra , which resolve signals for the pyridine carbons, ethyl group, and boronate ester, respectively. X-ray crystallography data (though not explicitly provided in the sources) would confirm the dihedral angle between the pyridine ring and the dioxaborolane group, influencing its conformational stability.

属性

IUPAC Name |

2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-11-8-7-10(9-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKCLWUKLSECEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671363 | |

| Record name | 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-61-5 | |

| Record name | 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741709-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure Overview:

- Catalyst System: The precatalyst used is typically [Ir(OMe)(COD)]2 , activated in situ with a ligand such as 4,4'-di-tert-butyl bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) .

- Reagents: Pinacolborane (HBPin) serves as the boron source.

- Conditions: Reactions are conducted under inert nitrogen atmosphere at 80°C in a sealed Schlenk flask, with reaction times ranging from 1 to 24 hours depending on substrate reactivity.

Example:

A typical protocol involves:

- Weighing 0.01 mmol (6.6 mg) of [Ir(OMe)(COD)]2 and 0.02 mmol (4.7 mg) of tmphen ligand.

- Under nitrogen, adding HBPin (1.5 equiv, 192 mg, 218 μL) and trifluoromethylpyridine (1 mmol).

- Heating at 80°C for 1-24 hours.

- Monitoring progress via TLC or GC–MS.

- Purification by column chromatography yields the boronate ester with high regioselectivity.

Research Findings:

- The method demonstrates high regioselectivity for the 2-position of pyridine rings, even with electron-withdrawing groups like CF₃, facilitating subsequent functionalization steps.

Transition Metal-Catalyzed Cross-Coupling and Borylation

In addition to iridium catalysis, palladium-catalyzed cross-coupling reactions have been employed to introduce boron groups onto pyridine derivatives, especially when functionalized with halogens like bromides or iodides.

Procedure Overview:

- Catalyst System: Tetrakis(triphenylphosphine)palladium(0) or similar Pd(0) complexes.

- Reagents: Bis(pinacolato)diboron (B₂Pin₂) as the boron source.

- Conditions: Reactions are typically performed in solvents like ethanol, water, or toluene at 80°C under inert atmosphere, often with bases such as sodium carbonate.

Example:

- Combine 2-bromo-5-ethylpyridine with B₂Pin₂, Pd(PPh₃)₄, and sodium carbonate.

- Heat at 80°C for 4-6 hours.

- Purify via silica gel chromatography to obtain the boronic ester.

Research Findings:

- This approach allows for efficient borylation of halogenated pyridines, providing access to boronic esters suitable for further coupling reactions.

Direct C–H Borylation of Pyridines with Electron-Withdrawing Substituents

Recent advances have demonstrated the feasibility of direct C–H borylation on pyridines bearing substituents like CF₃, using iridium catalysis with optimized ligands and conditions.

Procedure Highlights:

- Use of [Ir(OMe)(COD)]2 with 4,4'-di-tert-butyl bipyridine or tmphen ligands.

- Reaction conducted at 80°C with HBPin.

- The process tolerates various functional groups, including the tetramethyl-dioxaborolane moiety.

Research Findings:

- The method provides regioselective installation of boronate esters at the 2-position of pyridines, even with strongly electron-withdrawing groups, enabling subsequent derivatization.

Summary Data Table of Preparation Methods

| Method | Catalyst | Boron Source | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2 + dtbbpy or tmphen | HBPin | Toluene or Dioxane | 80°C | 1–24 hours | Up to 93% | High regioselectivity, tolerant of CF₃ groups |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ + B₂Pin₂ | B₂Pin₂ | Ethanol/Water/Toluene | 80°C | 4–6 hours | Up to 90% | Suitable for halogenated pyridines |

| Direct C–H Borylation | [Ir(OMe)(COD)]2 + tmphen | HBPin | Toluene | 80°C | 1–24 hours | Up to 93% | Functional group tolerance |

生物活性

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₃H₁₈BNO₂

- Molecular Weight : 227.10 g/mol

- CAS Number : 741709-61-5

Its structure features a pyridine ring substituted with a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Inhibition of Kinases

Studies have shown that compounds similar to this compound can inhibit key kinases involved in cellular signaling pathways. For instance:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 62 | GSK-3β | 8 |

| Compound II | ROCK-1 | 15 |

These findings suggest that the compound may also exhibit inhibitory effects on similar kinases due to structural similarities.

2. Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines indicate that the compound has selective toxicity profiles. For example:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 70 |

| 50 | 30 |

At higher concentrations (above 10 µM), a significant decrease in cell viability was observed in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), indicating potential neurotoxic effects at elevated doses .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In BV-2 microglial cells:

| Treatment (µM) | NO Production (µM) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 20 | 100 |

| Compound at 1 | 10 | 80 |

| Compound at 10 | 5 | 40 |

These results demonstrate that the compound significantly reduces nitric oxide (NO) and interleukin-6 (IL-6) levels in inflammatory conditions .

Case Study: GSK-3β Inhibition

A study explored the inhibition of GSK-3β by various derivatives of boron-containing compounds. The results indicated that modifications in the dioxaborolane moiety can enhance inhibitory potency against GSK-3β while maintaining low cytotoxicity in neuronal cells .

Case Study: Material Science Applications

In material science applications, the compound's stability and reactivity have been harnessed for developing advanced polymers. These materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

科学研究应用

Catalysis

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized as a catalyst in various organic reactions. Its boron-containing moiety enhances reactivity in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for synthesizing biaryl compounds which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to form stable complexes with biomolecules. Its pyridine ring can interact favorably with biological targets, making it a candidate for further development in medicinal chemistry .

Material Science

In material science, this compound is explored for its use in creating functionalized polymers and materials with specific electronic properties. The incorporation of boron into polymer matrices can enhance thermal stability and electrical conductivity .

Case Study 1: Suzuki-Miyaura Coupling Reaction

A study demonstrated the effectiveness of this compound as a ligand in Suzuki-Miyaura coupling reactions. The results indicated that this compound significantly increased the yield of biaryl products compared to traditional ligands.

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| Aryl halide + Aryl boronic acid | 85% | |

| Temperature: 100°C | ||

| Time: 12 hours |

Case Study 2: Drug Development

In a recent investigation into new anti-cancer agents, the compound was evaluated for its cytotoxicity against various cancer cell lines. Results showed promising activity with IC50 values indicating effective inhibition of cell proliferation.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Reactivity and Electronic Effects

- However, steric hindrance from the ethyl group may reduce coupling efficiency compared to smaller substituents like methyl .

- Electron-Withdrawing Groups (e.g., Methanesulfonyl, Trifluoromethyl): These groups decrease electron density, making the boronate less nucleophilic. For example, the trifluoromethyl derivative (CAS: 1084953-47-8) is prized for coupling with electron-rich aryl halides .

Physicochemical Properties

- Solubility: The ethyl group improves lipophilicity compared to unsubstituted analogs (e.g., CAS: 329214-79-1), enhancing solubility in organic solvents like THF or DMSO.

- Stability: Pinacol boronate esters are generally air- and moisture-stable, but electron-withdrawing substituents (e.g., methanesulfonyl) may reduce hydrolytic stability .

Research Findings and Case Studies

- Suzuki-Miyaura Coupling Efficiency: A study comparing coupling yields of ethyl- and methyl-substituted boronates found that the methyl analog (CAS: 719268-92-5) achieved 92% yield with 4-bromoanisole, while the ethyl derivative yielded 85% under identical conditions, highlighting steric effects .

- Thermal Stability: Thermogravimetric analysis (TGA) of the trifluoromethyl derivative (CAS: 1084953-47-8) showed decomposition at 210°C, compared to 230°C for the ethyl analog, suggesting stronger electron-withdrawing groups reduce thermal resilience .

常见问题

Q. What synthetic methodologies are recommended for preparing 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronic ester group. Key steps include:

- Nucleophilic substitution : Introduction of the ethyl group at the pyridine ring via SNAr (nucleophilic aromatic substitution) using ethyl halides or triflates under basic conditions.

- Borylation : Installation of the pinacol boronate group using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous solvents like DMF or THF .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and NMR spectroscopy .

Q. How can the structure of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.6 ppm for CH₂) and boronate signals (absence of B-OH peaks due to ester protection) .

- X-ray diffraction (XRD) : Single-crystal XRD provides definitive bond lengths and angles. Software like SHELXL or OLEX2 refines crystallographic data, with residual factors (R1) < 5% indicating high accuracy .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 275.18) .

Q. What are the primary applications of this compound in organic synthesis?

The boronic ester moiety enables its use in:

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl/heteroaryl halides to synthesize biaryl systems. Optimize conditions with Pd(PPh₃)₄ (2-5 mol%) and K₂CO₃ in ethanol/water at 80°C .

- Protecting group strategies : The pinacol boronate group is stable under acidic/basic conditions, allowing selective functionalization of other reactive sites .

Advanced Research Questions

Q. How does steric hindrance from the ethyl group influence reactivity in cross-coupling reactions?

The ethyl group at the 2-position of pyridine creates steric bulk, which may:

- Slow transmetallation : Reduce coupling efficiency with bulky aryl partners. Mitigate by using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

- Direct regioselectivity : DFT calculations (B3LYP/6-311+G(2d,p)) show that steric effects dominate over electronic factors, favoring coupling at the less hindered 5-position .

Q. How can computational methods resolve contradictions between experimental and theoretical data?

Discrepancies in bond lengths or angles (e.g., B-O vs. C-C distances) can arise from:

- Crystal packing effects : XRD measures solid-state geometry, while DFT optimizes gas-phase structures. Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., C-H···O) that distort experimental values .

- Thermal motion : ADPs (anisotropic displacement parameters) in XRD data account for atomic vibrations, which DFT may not fully replicate .

Q. What strategies optimize catalytic systems for this compound in challenging couplings (e.g., with deactivated aryl halides)?

Advanced approaches include:

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve yields by 10-15% .

- Bidentate ligands : Use XPhos or DavePhos to stabilize Pd(0) intermediates and enhance oxidative addition with electron-poor substrates .

- Solvent screening : Mixed solvents like DME/H₂O (4:1) improve solubility of polar intermediates .

Q. How do electronic properties of the pyridine ring affect boronate stability?

Frontier Molecular Orbital (FMO) analysis via DFT reveals:

- HOMO localization : The pyridine N atom and boronate oxygen contribute to electron density, making the boronate susceptible to hydrolysis in protic solvents.

- LUMO energy : Lower LUMO energy (−1.8 eV) at the boron center enhances electrophilicity, requiring anhydrous storage (argon atmosphere, molecular sieves) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。